molecular formula C8H9ClFN B3189627 2-(2-Chloro-4-fluorophenyl)ethanamine CAS No. 338739-59-6

2-(2-Chloro-4-fluorophenyl)ethanamine

Cat. No.: B3189627
CAS No.: 338739-59-6
M. Wt: 173.61 g/mol
InChI Key: GQNIKIAATCRXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-fluorophenyl)ethanamine is a substituted phenylethylamine derivative of interest in chemical and pharmaceutical research as a synthetic intermediate. While analytical data for this specific compound is limited, its core structure, featuring a 2-chloro-4-fluorophenyl group attached to an ethanamine backbone, is a valuable scaffold in medicinal chemistry . The chlorine and fluorine substituents are electron-withdrawing groups that can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making such structures prominent in the development of bioactive molecules . Over 250 FDA-approved drugs contain chlorine, underscoring the importance of halogenated compounds in drug discovery . Researchers utilize closely related analogs, such as the corresponding thioamide or chiral alpha-methylated amines, in various applications, including the synthesis of potential MDM2-p53 interaction inhibitors for cancer research . As a building block, this amine can undergo various reactions, including amide bond formation or further functionalization of the aromatic ring, to generate diverse compound libraries for biological screening . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNIKIAATCRXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)ethanamine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-fluorobenzaldehyde with ethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Corresponding alcohols or amines

    Substitution: Various substituted aromatic compounds

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison
Compound Substituents Molecular Weight (g/mol) Receptor Activity Toxicity/Regulatory Notes
2-(2-Chloro-4-fluorophenyl)ethanamine 2-Cl, 4-F ~195.6 Unknown (likely mild) Not explicitly regulated
2C-C 4-Cl, 2,5-OCH3 215.7 5-HT2A/2C agonist Controlled substance
2-(4-Chlorophenyl)ethylamine 4-Cl 155.6 N/A Research chemical
25I-NBOMe 4-I, 2,5-OCH3 + N-OCH2C6H4OCH3 413.2 5-HT2A agonist (nanomolar) High toxicity; illegal in many regions
Table 2: Physical Properties
Compound Boiling Point (°C) Density (g/mL) Solubility (HCl salt)
This compound Not reported Not reported Likely water-soluble
2-(4-Chlorophenyl)ethylamine 242–245 1.112 Soluble in polar solvents
25I-NBOMe Decomposes N/A Typically administered via blotter paper

Research Findings and Key Insights

  • Pharmacological Divergence: Unlike NBOMes, the absence of an N-benzyl group in the target compound likely eliminates potent hallucinogenic effects, reducing overdose risks .

Biological Activity

2-(2-Chloro-4-fluorophenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H10ClFC_8H_{10}ClF and features a chloro and fluorine substitution on the phenyl ring. These substitutions are significant as they can enhance the compound's interaction with biological targets through increased hydrogen bonding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, modulating various biochemical pathways. The presence of amino groups allows for hydrogen bonding, which is crucial for receptor binding and subsequent signaling pathways.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains like Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmission, particularly in relation to neurological disorders. Its ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests possible therapeutic applications in conditions such as Alzheimer's disease .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antibacterial efficacy of several phenethylamine derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity with varying degrees of potency across different bacterial strains.
    CompoundBacterial StrainMIC (µM)
    This compoundE. coli13.40
    This compoundS. aureus5.64
    This compoundB. subtilis4.69
  • Neuropharmacological Study : Research focusing on the modulation of nAChRs revealed that related compounds could enhance acetylcholine responses significantly, indicating their potential in treating cognitive impairments.
    CompoundEC50 (µM)Max Modulation (%)
    This compound1.9600
    Related Compound A0.381200
    Related Compound B0.14600

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)ethanamine
Reactant of Route 2
2-(2-Chloro-4-fluorophenyl)ethanamine

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